1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
The synthesis of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the thiazole ring.
Chemical Reactions Analysis
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . They are also used in the development of pharmaceuticals and agrochemicals due to their biological activity .
Mechanism of Action
The mechanism of action of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one can be compared with other thiazole derivatives, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one and 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.
Biological Activity
1-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one, a thiazole derivative, has garnered attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C6H8N2OS
- Molecular Weight : 160.21 g/mol
- CAS Number : 10045-52-0
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that compounds containing the thiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 4.0 | Staphylococcus aureus |
This compound | 8.0 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values demonstrate that this compound is particularly effective against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has highlighted the potential of thiazole derivatives in cancer treatment. A study investigated the cytotoxic effects of various thiazole compounds on MCF-7 breast cancer cells using the MTT assay.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15.5 | MCF-7 |
The IC50 value indicates that this compound exhibits significant cytotoxicity against cancer cells, suggesting its potential as an anticancer agent .
The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets through various mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles can act as noncompetitive inhibitors for enzymes involved in critical metabolic pathways.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial activity. The presence of hydroxymethyl groups significantly enhanced the antimicrobial properties compared to other derivatives lacking this functional group .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and tested their effects on various cancer cell lines. The results showed that compounds similar to this compound exhibited potent cytotoxicity against MCF-7 cells with minimal toxicity towards normal cells .
Properties
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-3-10-6(2-8)7-5/h3,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDBYKAYUWETRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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